Florfenicol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Florfenicol is a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine . It’s primarily used to treat a range of diseases in farm and aquatic animals . This synthetic analog of thiamphenicol and chloramphenicol works by inhibiting ribosomal activity, thereby disrupting bacterial protein synthesis . It has been proven effective against a variety of Gram-positive and Gram-negative bacterial groups .

In addition to its antibacterial properties, Florfenicol has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production . The inappropriate use of florfenicol has led to concerns about resistance genes, and its low solubility in water has made it difficult to formulate aqueous solutions using organic solvents .

Research is being conducted to improve the delivery of Florfenicol as an antimicrobial agent . One such method is the development of nanocrystals, which is considered one of the most useful methods for solubilizing Florfenicol . This often requires solubility data of Florfenicol in different mixed solvents .

In a study, the solubility of Florfenicol was determined by the gravimetric method in methanol + water, ethanol + water, 1-propanol + water, and isopropanol + water binary solvents at temperatures from 278.15 to 318.15 K . The solubility of Florfenicol increased with the increase in temperature . The solubility of Florfenicol in methanol + water mixed solvent increases with the decrease in water ratio, while the solubility of Florfenicol in ethanol + water, 1-propanol + water, or isopropanol + water mixed solvents increased first and then decreased with the decrease in water ratio, indicating a cosolvency phenomenon .

- Florfenicol is primarily used in veterinary medicine to treat a range of diseases in farm and aquatic animals .

- It’s effective against a variety of Gram-positive and Gram-negative bacterial groups .

- Florfenicol is also used in aquaculture, and is licensed for use in the United States for the control of enteric septicemia in catfish .

- Florfenicol has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production .

- Florfenicol is indicated for the treatment of respiratory infections caused by Actinobacillus pleuropneumoniae, Bordetella bronchiseptica, Glaesserella parasuis, P. multocida, and Streptococcus suis .

- A study investigated the in vitro effectiveness of Florfenicol against S. suis, which can cause severe arthritis and septicemia in swine herds .

- The pharmacokinetic and pharmacodynamic properties of Florfenicol in porcine plasma and synovial fluid were determined .

- Research is being conducted to improve the delivery of Florfenicol as an antimicrobial agent .

- One such method is the development of nanocrystals, which is considered one of the most useful methods for solubilizing Florfenicol .

Veterinary Medicine

Anti-inflammatory Properties

Treatment of Respiratory Infections in Swine

Pharmacokinetics and Pharmacodynamics in Pigs

Nanotechnology

Resistance Studies

- Florfenicol can be used specifically to combat bacterial pathologies in rainbow trout caused by Flavobacterium psychrophilum .

- Florfenicol has proven effective in treating furunculosis, a severe disease in salmonids caused by Aeromonas salmonicida .

- Researchers persist in exploring new techniques and solutions to challenges related to Florfenicol. One such approach is the application of nanotechnology in enhancing Florfenicol’s properties. This offers great potential for future veterinary medicine research, leading to improved animal health and reducing antimicrobial resistance risks .

- Florfenicol is an example of why the accurate dose and time interval of the treatment for different indications should be determined, as it has been shown to promote the selection of florfenicol-resistant Escherichia coli strains in the microbiota despite high concentrations in the pig gastrointestinal tract .

- A study investigated the in vitro effectiveness of Florfenicol against S. suis, which can cause severe arthritis and septicemia in swine herds. The pharmacokinetic and pharmacodynamic properties of Florfenicol in porcine plasma and synovial fluid were determined .

Treatment of Bacterial Pathologies in Rainbow Trout

Treatment of Furunculosis in Salmonids

Nanotechnology in Veterinary Medicine

Resistance Studies

Pharmacokinetics and Pharmacodynamics in Pigs

Veterinary Medicine

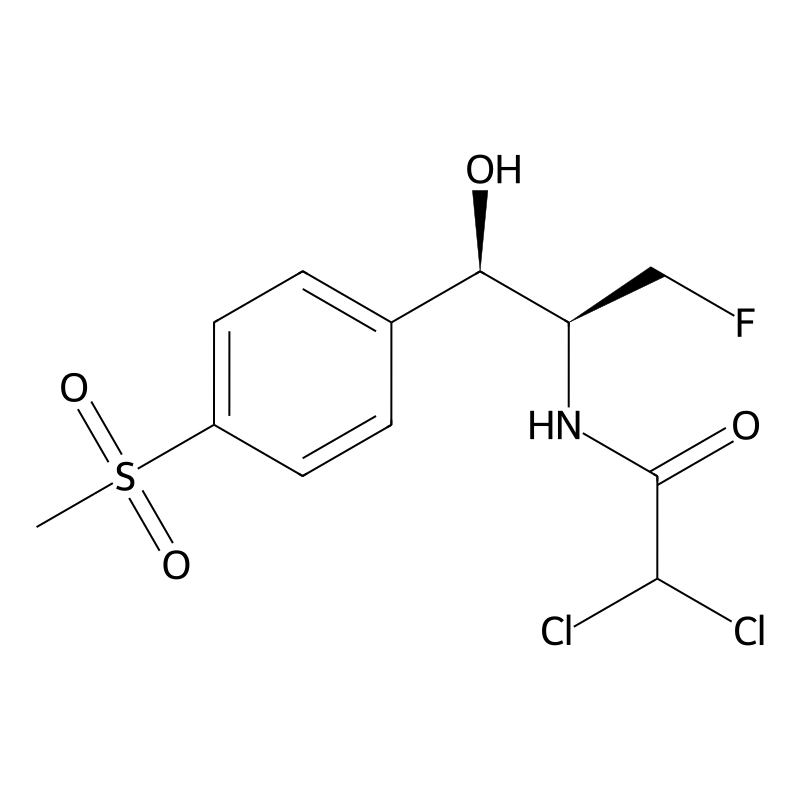

Florfenicol is a synthetic antibiotic belonging to the amphenicol class, which includes other compounds like chloramphenicol and thiamphenicol. Its chemical structure is characterized by a fluorinated aromatic ring, with the formula . Florfenicol is primarily utilized in veterinary medicine for the treatment of bacterial infections in livestock and aquaculture. It exhibits broad-spectrum bacteriostatic activity, effectively inhibiting both Gram-positive and Gram-negative bacteria by binding to the 50S ribosomal subunit, thereby disrupting protein synthesis .

Florfenicol acts as a bacteriostatic antibiotic by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, a critical component for translating messenger RNA (mRNA) into proteins. This binding prevents the formation of peptide bonds, essential for bacterial growth and survival [].

- Antimicrobial resistance: Overuse of florfenicol in animals can contribute to the development of antibiotic-resistant bacteria, posing a threat to both animal and human health [].

- Environmental impact: Improper disposal of florfenicol-containing waste can contaminate water sources and potentially harm aquatic organisms [].

In terms of degradation, florfenicol can be subjected to defluorination and dechlorination processes, which are significant for understanding its environmental impact. Studies have shown that florfenicol can degrade in aquatic environments through electrochemical oxidation and other pathways .

The synthesis of florfenicol involves several key steps:

- Preparation of Intermediates: The starting material, 2-bromo-3-chloro-1-[4-(methylsulfonyl)phenyl]-1-acetone, is dissolved in an organic solvent.

- Oxidation Reaction: An oxidation catalyst is added along with hydrogen peroxide to facilitate the conversion of intermediates into florfenicol .

- Chiral Resolution: The synthesis includes steps to resolve chirality issues associated with the compound .

- Final Product Formation: The final steps involve introducing fluorine atoms through nucleophilic reactions under acidic conditions.

These methods are designed to enhance yield and purify the final product while minimizing environmental impact.

Florfenicol is predominantly used in veterinary medicine for treating infections in various animals, including cattle, pigs, and fish. Its applications include:

- Respiratory Infections: Effective against pathogens causing respiratory diseases in livestock.

- Aquaculture: Used to manage bacterial infections in fish farming.

- Anti-inflammatory Uses: Explored for potential applications beyond antibiotics due to its anti-inflammatory properties .

Florfenicol has been studied for its interactions with other drugs. Notably, it can increase the risk of methemoglobinemia when combined with certain anesthetics like benzocaine and bupivacaine . Additionally, interactions may affect the efficacy of vaccines such as the BCG vaccine when administered concurrently with florfenicol .

Florfenicol shares structural similarities with several other antibiotics in the amphenicol class. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure Features | Unique Aspects |

|---|---|---|

| Florfenicol | Contains fluorine atom; sulfonyl group | Exclusively designed for veterinary use; less toxic than chloramphenicol |

| Chloramphenicol | Contains nitro group; hydroxyl group | Associated with serious side effects in humans; not used in food animals |

| Thiamphenicol | Contains hydroxyl group; similar sulfonyl structure | Used in human medicine but has limitations due to resistance |

| Azidamfenicol | Contains azide group; hydroxyl group | Primarily experimental; not widely used clinically |

Florfenicol's unique fluorinated structure enhances its antibacterial properties while minimizing toxicity compared to chloramphenicol, making it a preferred choice in veterinary applications .

Dynamic Reductive Kinetic Resolution Approach

The development of chemo-enzymatic synthesis methodologies has revolutionized florfenicol production by combining the selectivity of enzymatic catalysis with the efficiency of chemical transformations [1]. The dynamic reductive kinetic resolution approach represents a breakthrough in sustainable florfenicol synthesis, utilizing ketoreductase enzymes as biocatalysts with glucose serving as the hydride source [1] [2]. This methodology addresses the fundamental challenge of constructing two adjacent stereocenters in the cis-1,2-amino alcohol framework while introducing the terminal fluorine atom with exceptional precision.

The process operates through a carefully orchestrated sequence where dynamic kinetic resolution enables the separation of enantiomers based on differential reactivity while allowing continuous racemization and interconversion [1]. This approach achieves remarkable efficiency, producing florfenicol in only five steps with high yield and flexibility while maintaining acceptable environmental and health safety profiles [1] [2]. The methodology demonstrates superior performance compared to traditional routes, with the chemo-enzymatic sulfate route showing particular promise for industrial applications.

One-Pot Enzymatic Synthesis Using Engineered Transketolase and Transaminase

Recent advances in enzyme engineering have enabled the development of a highly stereoselective one-pot reaction system utilizing engineered transketolase and omega-transaminase enzymes [3] [4]. This innovative approach synthesizes the aminodiol intermediate of florfenicol bearing two stereocenters directly from industrial raw material 4-(methylsulfonyl)benzaldehyde [3]. The engineered transketolase exhibits inverted enantioselectivity, converted from (S) preference (93% ee) to (R) preference (95% ee), while the modified transaminase demonstrates reversed enantiopreference and altered ketone/aldehyde substrate selectivity [3].

The optimization of this enzymatic cascade yields (1R,2R)-p-methylsulfonyl phenylserinol with exceptional efficiency, achieving 76% yield with 96% diastereomeric excess and greater than 99% enantiomeric excess [3] [5]. Molecular docking calculations and molecular dynamics simulations have elucidated the molecular basis for enzymatic stereocontrol, providing fundamental insights for further optimization [3]. This methodology represents the most direct enzymatic route to the chiral intermediate for florfenicol preparation, offering significant advantages in terms of environmental sustainability and process efficiency.

Biocatalytic Route Advantages and Limitations

The implementation of biocatalytic approaches offers substantial advantages over traditional chemical synthesis methods, including enhanced stereoselectivity, milder reaction conditions, and reduced environmental impact [6]. Enzymatic inactivation strategies have been developed to address florfenicol residues in various media, demonstrating the versatility of biological systems in both synthesis and environmental remediation [6]. However, these methodologies face challenges including enzyme stability, substrate scope limitations, and the need for specialized reaction conditions that may complicate large-scale implementation.

Fluorination Strategies and Stereochemical Control

Nucleophilic Fluorination Methodologies

The introduction of fluorine into the florfenicol structure requires precise control over both regiochemistry and stereochemistry, making fluorination strategy selection critical for successful synthesis [1] [7]. Nucleophilic fluorination has emerged as the preferred approach due to its compatibility with the sensitive amino alcohol functionality and its ability to maintain stereochemical integrity [1]. The use of amine hydrofluoride (Et3N·3HF) as the fluorinating agent provides optimal balance between reactivity and selectivity, enabling efficient fluorination under mild conditions [1] [2].

Two primary nucleophilic fluorination pathways have proven particularly effective for florfenicol synthesis. The cyclic sulfate intermediate route demonstrates exceptional performance, showing high yield and flexibility with acceptable environmental and health safety profiles [1]. This methodology utilizes the cyclic sulfate as an activated intermediate that undergoes regioselective ring-opening with fluoride nucleophiles, providing excellent stereochemical control while maintaining practical synthetic utility [1] [2].

Stereochemical Control Through Intermediate Design

The maintenance of stereochemical integrity throughout the fluorination process requires careful design of synthetic intermediates and reaction conditions [7]. The aziridine intermediate route represents an alternative approach that, while showing slightly lower efficiency compared to the cyclic sulfate method, provides valuable mechanistic insights into stereochemical control during fluorination [1]. Both methodologies achieve the critical cis-1,2-amino alcohol stereochemistry required for biological activity while introducing the fluorine atom with high fidelity.

Sharpless asymmetric epoxidation has been employed as a key stereochemical control element in several florfenicol synthetic routes [8] [9]. This methodology enables the formation of (2S,3S)-epoxide intermediates through a one-step oxidation of allyl and thioether groups under carefully controlled conditions [8] [9]. The Sharpless conditions utilize diisopropyl tartrate and titanium tetraisopropoxide at low temperatures, achieving 75% enantiomeric excess in the critical epoxide intermediate [8]. However, the overall yield of 44.7% and the requirement for expensive chiral catalysts limit its industrial application [10] [9].

Advanced Fluorination Techniques and Optimization

Recent developments in fluorination chemistry have introduced novel approaches for introducing fluorine atoms with enhanced efficiency and selectivity [11]. Cyclometallated rhodium complexes have demonstrated quantitative catalytic nucleophilic fluorination capabilities, offering potential advantages for specialized fluorination reactions [11]. These advanced methodologies provide precise control over reaction parameters, enabling optimization of both yield and stereochemical outcome while maintaining operational simplicity.

The asymmetric Henry reaction approach represents an innovative strategy for introducing both the fluorine atom and establishing stereochemical control in a single transformation [12]. This methodology utilizes p-methylsulfonylbenzaldehyde and fluoronitroethane in a catalytic asymmetric reaction, achieving yields of 72-80% for the key intermediate with high stereoselectivity [12]. The subsequent reduction and ammonolysis steps complete the synthesis with an overall yield of 70% for the final florfenicol product [12].

Industrial-Scale Production Challenges and Optimization

Scale-Up Limitations and Solutions

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that significantly impact the feasibility and economics of florfenicol manufacturing [13]. Asymmetric reactions, particularly the Sharpless epoxidation, face substantial limitations when scaled to industrial levels due to catalyst cost, reaction time requirements, and equipment specifications [12]. The requirement for low-temperature conditions (-40°C) and extended reaction times (48 hours) creates significant operational challenges and energy costs [8].

Current industrial production relies heavily on traditional multi-step synthetic routes that generate substantial waste streams and require expensive purification processes [13]. The annual global demand for florfenicol, estimated at approximately 4000 tons, necessitates efficient and cost-effective production methods [4]. Market analysis indicates significant price volatility, with florfenicol prices experiencing a 51.50% decrease in 2023, highlighting the competitive pressures driving optimization efforts [14].

Process Optimization Strategies

Modern process optimization focuses on integrating green chemistry principles with economic viability through several key strategies [15]. Process intensification approaches include the development of continuous flow reactors that enable better heat and mass transfer while reducing reaction times and improving safety profiles [15]. Catalyst recycling systems have been implemented to address the high cost of chiral catalysts, with some systems achieving multiple reuse cycles while maintaining catalytic activity [15].

Solvent recovery and recycling systems represent critical components of optimized florfenicol production, addressing both environmental concerns and operational costs [15]. Advanced purification techniques, including supercritical fluid extraction and membrane separation technologies, offer alternatives to traditional solvent-intensive purification methods [15]. These approaches reduce waste generation while improving product purity and yield.

Quality Control and Analytical Challenges

Industrial-scale florfenicol production requires sophisticated analytical methodologies to ensure product quality and regulatory compliance [16]. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) has become the standard for simultaneous quantification of florfenicol and its metabolites [16]. Method validation demonstrates excellent accuracy and precision with bias within ±15% and coefficient of variation below 15% at all quality control levels [16].

The development of real-time monitoring systems enables continuous process optimization and immediate detection of deviations from target specifications [15]. These systems integrate spectroscopic techniques with advanced data analytics to provide comprehensive process understanding and control [15]. Automated sampling and analysis systems reduce labor costs while improving consistency and reliability of quality control operations.

Environmental Impact and Sustainability Considerations

The environmental impact of florfenicol production has become increasingly important due to regulatory pressures and sustainability concerns [13]. Traditional synthesis routes generate significant quantities of toxic waste, including halogenated solvents and heavy metal catalysts that require specialized disposal procedures [13]. The persistence of florfenicol in environmental systems, demonstrated by its detection in soil samples near production facilities, highlights the importance of waste minimization strategies [17].

Green chemistry approaches focus on reducing environmental impact through multiple strategies including the use of renewable feedstocks, elimination of toxic solvents, and implementation of atom-economical reactions [15]. Biocatalytic processes offer particular advantages in this regard, operating under mild conditions with minimal waste generation while achieving high selectivity [3]. The development of enzymatic inactivation systems provides additional environmental benefits by enabling the treatment of florfenicol-contaminated waste streams [6].

Advanced waste treatment technologies, including electrooxidation and advanced oxidation processes, have been developed to address florfenicol contamination in industrial effluents [18]. These technologies demonstrate high degradation efficiency with energy consumption as low as 16.02 Wh/L for 90% removal of florfenicol from aqueous solutions [19]. Implementation of these treatment systems enables compliance with increasingly stringent environmental regulations while supporting sustainable production practices.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For therapeutic treatment of bovine respiratory disease (BRD) associated with pyrexia due to Mannheimia haemolytica, Pasteurella multocida and Histophilus somni susceptible to florfenicol.,

MeSH Pharmacological Classification

ATC Code

QJ01BA99

Pictograms

Irritant

Other CAS

Wikipedia

Benzoctamine

Use Classification

Dates

Syriopoulou VP, Harding AL, Goldmann DA, Smith AL (February 1981). "In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol". Antimicrob. Agents Chemother. 19 (2): 294–7. doi:10.1128/aac.19.2.294. PMC 181412. PMID 6957162.

"Florfenicol".

Gaunt, P. S.; Langston, C.; Wrzesinski, C.; Gao, D.; Adams, P.; Crouch, L.; Sweeney, D.; Endris, R. (2013). "Multidose pharmacokinetics of orally administered florfenicol in the channel catfish ( )". Journal of Veterinary Pharmacology and Therapeutics. 36 (5): 502–506. doi:10.1111/j.1365-2885.2012.01426.x. PMID 22882087.

http://www.ema.europa.eu/docs/en_GB/document_library/Maximum_Residue_Limits_-_Report/2009/11/WC500014277.pdf[bare URL PDF]

Shen, J.; Wu, X.; Jiang, H. (2002). "Pharmacokinetics of florfenicol in healthy and Escherichia coli-infected broiler chickens". Research in Veterinary Science. 73 (2): 137–140. doi:10.1016/s0034-5288(02)00033-4. PMID 12204631.

Robinson, N.E.; Sprayberry, K.A. (2009). Current therapy in equine medicine. Saunders Elesevier. p. 13. ISBN 978-1-4160-5475-7. Retrieved March 21, 2011.

Lee I-chia (8 January 2013). "Survey suggests certain eggs may be dangerous". Taipei Times. Retrieved 3 November 2014.